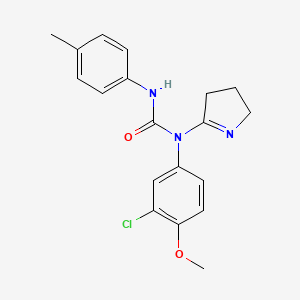![molecular formula C6H14ClNO B2546323 [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2411180-57-7](/img/structure/B2546323.png)
[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine; hydrochloride is a chiral compound that is of interest due to its potential applications in pharmaceutical synthesis. While the specific compound is not directly synthesized in the papers provided, related cyclopropylamine derivatives and their synthesis methods are discussed, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of cyclopropylamine derivatives is a topic of interest due to their potential pharmacological applications. Paper describes the asymmetric synthesis of a 5-HT receptor agonist through a series of reactions starting with asymmetric cyclopropanation. This process involves the use of copper(II) triflate and a bis(oxazoline) ligand to create a chiral cyclopropane carboxylate, which is then transformed into the desired cyclopropylamine through alkaline hydrolysis and Curtius rearrangement.
Similarly, paper outlines a synthetic methodology for creating 2,2-dialkylcyclopropylamines from β-chloroimines. This method involves base-induced dehydrochlorination followed by hydrolysis to yield the cyclopropylamines, which can then be further processed to create 1-amino-2,2-dialkylcyclopropanecarboxylic acids.
Molecular Structure Analysis
The molecular structure of cyclopropylamine derivatives is characterized by the presence of a three-membered cyclopropane ring, which imparts unique steric and electronic properties to the molecule. The chiral nature of these compounds, as seen in the synthesis of enantiomerically pure derivatives, is crucial for their biological activity. The papers do not directly analyze the molecular structure of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine; hydrochloride, but the methodologies described could be adapted to study its structure.
Chemical Reactions Analysis
Cyclopropylamines can participate in various chemical reactions due to their strained ring system and amine functionality. The synthesis routes described in papers and involve reactions such as cyclopropanation, hydrolysis, and oxidation, which are fundamental in constructing the cyclopropylamine core. These reactions are likely relevant to the synthesis and further chemical manipulation of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine; hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylamine derivatives are influenced by their molecular structure. The presence of the cyclopropane ring can affect the compound's boiling point, solubility, and stability. The chiral centers in these molecules are also critical for their interaction with biological systems, which is why enantiomerically pure compounds are often sought after in pharmaceutical applications. Although the papers provided do not discuss the specific properties of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine; hydrochloride, the synthesis and handling of similar compounds suggest that it would exhibit properties typical of cyclopropylamines, such as being a solid at room temperature and having moderate solubility in water due to the presence of the hydrochloride salt form.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical synthesis of cyclopropyl-containing compounds, including amines, is a significant area of interest due to their potential as intermediates in the production of pharmaceuticals and agrochemicals. For instance, the Kulinkovich reaction is a well-known method for synthesizing substituted cyclopropylamines, which are valuable in creating constrained analogues of neurotransmitters such as histamine and tryptamine. These compounds are studied for their ability to inhibit monoamine oxidase and mimic the effects of hallucinogens, showcasing the relevance of cyclopropylamines in medicinal chemistry (Faler & Joullié, 2007).
Pharmacological Applications
The pharmacological profiles of compounds structurally similar to "[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride" reveal potential therapeutic applications. For example, R-96544, a 5-HT2A receptor antagonist, demonstrates the importance of cyclopropylamine derivatives in developing novel treatments for conditions like platelet aggregation and cardiovascular diseases (Ogawa et al., 2002).
Metabolic Studies
Understanding the metabolism of cyclopropylamine derivatives is crucial for their development as pharmaceutical agents. Research into the metabolism of psychoactive substances such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine) in rats provides insights into the metabolic pathways, including deamination and subsequent reductions or oxidations. Such studies are foundational for assessing the pharmacokinetics and toxicological profiles of new cyclopropylamine-based drugs (Kanamori et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-6-2-5(6)3-7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZWFRODXPFKLK-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1C[C@H]1CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

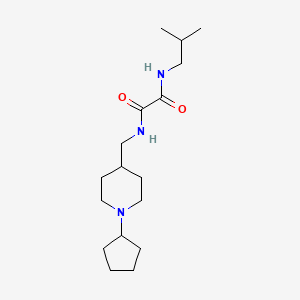
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2546241.png)
![1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546242.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2546245.png)
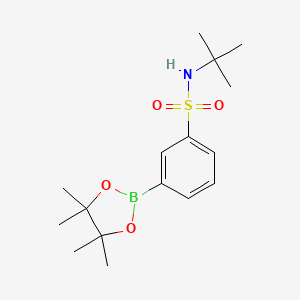
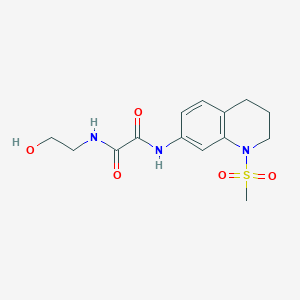
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2546248.png)
![[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate](/img/no-structure.png)

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2546256.png)
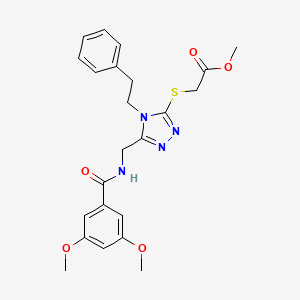
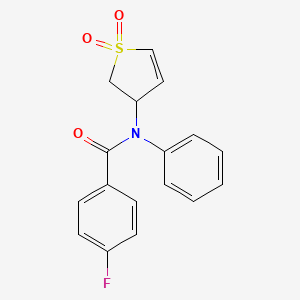
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2546261.png)
